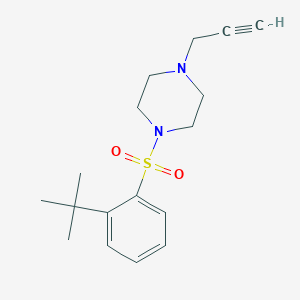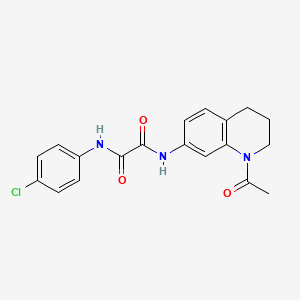
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide, also known as AQ-1, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. AQ-1 is a quinoline derivative that has been found to possess several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. In
科学的研究の応用
Synthesis and Structural Features
The compound’s structure consists of an acetyl-substituted tetrahydroquinoline core (Fig. 1). The carbonyl groups in the quinoline moiety can exhibit different tautomeric forms, with X-ray analyses revealing that the structure with a keto-enol tautomer (1B) is most common . The compound’s heterocyclic nature and unique features make it an intriguing subject for research.
a. Antimicrobial Properties: Quinolones, including derivatives of this compound, have been explored for their antimicrobial effects. Some naturally occurring quinolones exhibit antibacterial properties, and synthetic analogs like VU0492007-1 may contribute to the development of novel antimicrobial agents.
b. Anticancer Potential: Research suggests that certain quinolone derivatives possess anticancer properties. Investigations into the cytotoxic effects of VU0492007-1 against cancer cell lines could provide valuable insights.
c. Anti-inflammatory Effects: Given the prevalence of inflammatory diseases, compounds with anti-inflammatory activity are highly sought after. The compound’s structure and potential interactions with inflammatory pathways warrant further investigation.
d. Neuroprotective Properties: Neurodegenerative disorders remain a significant health challenge. Quinolones have been studied for their neuroprotective effects, and VU0492007-1 may contribute to this field.
Other Applications
Beyond the mentioned areas, researchers may investigate additional applications, such as enzyme inhibition, receptor modulation, or material science (if the compound exhibits interesting physical properties).
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOQWZPGFWRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

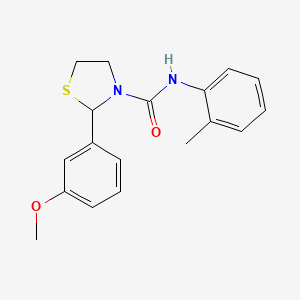
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)
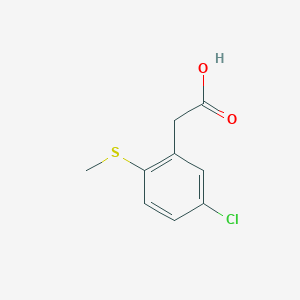


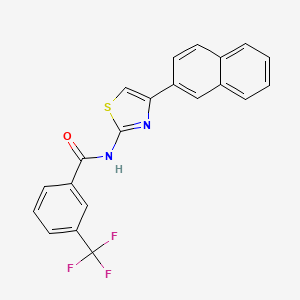
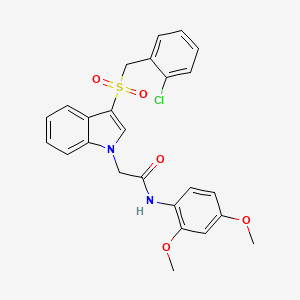
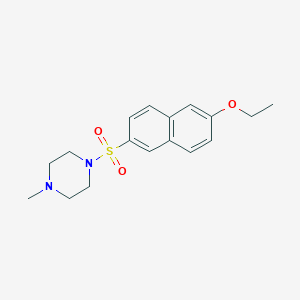
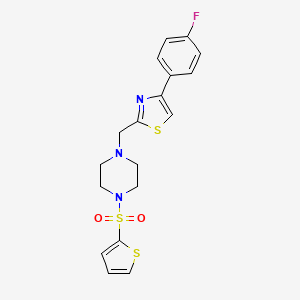
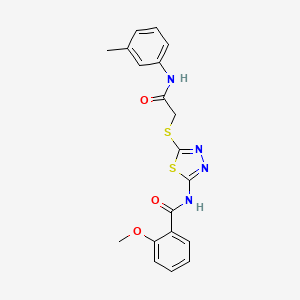
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide](/img/structure/B2652508.png)

